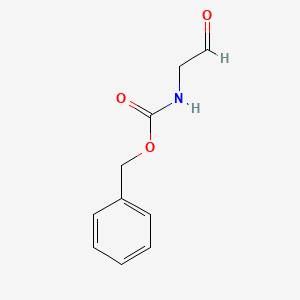
Benzyl-(2-oxoethyl)carbamate
Übersicht
Beschreibung
It is a white solid often used in pharmaceuticals and other medical fields. This compound is known for its role in various chemical reactions and its applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Benzyl (2-oxoethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Benzyl (2-oxoethyl)carbamate derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is employed in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Benzyl (2-oxoethyl)carbamate is a type of organic compound known as benzyloxycarbonyls . These compounds contain a carbonyl group substituted with a benzyloxyl group
Mode of Action
It is known that carbamates, a class of compounds to which benzyl (2-oxoethyl)carbamate belongs, are useful as protecting groups for amines . They can be installed and removed under relatively mild conditions .
Biochemical Pathways
The use of carbamates as protecting groups for amines suggests that they may play a role in the synthesis of peptides .
Result of Action
As a carbamate, it may play a role in the protection of amines during the synthesis of peptides .
Biochemische Analyse
Biochemical Properties
Benzyl (2-oxoethyl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and peptide conjugates. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. One of the key enzymes it interacts with is peptidyl transferase, which catalyzes the formation of peptide bonds during protein synthesis. The interaction between Benzyl (2-oxoethyl)carbamate and peptidyl transferase is crucial for the efficient synthesis of peptides, as it enhances the acylation process, leading to high yields and purity of the final product .
Cellular Effects
Benzyl (2-oxoethyl)carbamate has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Benzyl (2-oxoethyl)carbamate can alter the expression of genes involved in the synthesis of proteins and enzymes, thereby impacting cellular metabolism. Additionally, it has been observed to influence cell signaling pathways such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of Benzyl (2-oxoethyl)carbamate involves its interaction with biomolecules at the molecular level. It exerts its effects by binding to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, Benzyl (2-oxoethyl)carbamate can inhibit the activity of proteases, enzymes that break down proteins, by forming a stable complex with the enzyme. This inhibition can result in the accumulation of proteins and peptides within the cell, affecting various cellular processes. Additionally, Benzyl (2-oxoethyl)carbamate can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl (2-oxoethyl)carbamate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that Benzyl (2-oxoethyl)carbamate can have lasting effects on cellular function, including alterations in gene expression and protein synthesis. These changes can persist even after the compound has been metabolized or degraded, indicating its potential for long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of Benzyl (2-oxoethyl)carbamate vary with different dosages in animal models. At low doses, the compound has been shown to enhance protein synthesis and improve cellular function. At higher doses, Benzyl (2-oxoethyl)carbamate can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, where a specific dosage range results in optimal cellular function, while doses above this range lead to adverse effects. These findings highlight the importance of dosage optimization in the application of Benzyl (2-oxoethyl)carbamate in biochemical research and therapeutic development .
Metabolic Pathways
Benzyl (2-oxoethyl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid. This metabolic process results in the formation of water-soluble metabolites that can be excreted from the body. Additionally, Benzyl (2-oxoethyl)carbamate can affect metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, Benzyl (2-oxoethyl)carbamate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. For example, Benzyl (2-oxoethyl)carbamate can bind to albumin, a plasma protein that transports various compounds in the bloodstream. This interaction enhances the compound’s distribution to target tissues and cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of Benzyl (2-oxoethyl)carbamate is critical for its activity and function. The compound is directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with target enzymes and proteins. Post-translational modifications, such as phosphorylation and acetylation, can influence the localization and activity of Benzyl (2-oxoethyl)carbamate, directing it to specific organelles and enhancing its biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl (2-oxoethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with glycine derivatives. Another method includes the use of N-benzyloxycarbonylglycinal as a precursor . The reaction typically requires mild conditions and can be catalyzed by various agents such as cesium carbonate and TBAI (tetrabutylammonium iodide) .
Industrial Production Methods: Industrial production of benzyl (2-oxoethyl)carbamate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl (2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form amines or alcohols.
Substitution: Benzyl (2-oxoethyl)carbamate can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo compounds, while reduction can produce amines or alcohols .
Vergleich Mit ähnlichen Verbindungen
Benzyl carbamate: Similar in structure but lacks the oxoethyl group.
N-benzyloxycarbonylglycinal: A precursor in the synthesis of benzyl (2-oxoethyl)carbamate.
Carbamic acid derivatives: These compounds share the carbamate functional group but differ in their substituents.
Uniqueness: Benzyl (2-oxoethyl)carbamate is unique due to its specific structure, which includes both a benzyl and an oxoethyl group. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound in organic synthesis .
Eigenschaften
IUPAC Name |
benzyl N-(2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-7-6-11-10(13)14-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNONXQMKXTNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459046 | |
| Record name | benzyl (2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67561-03-9 | |
| Record name | benzyl (2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-(2-oxoethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

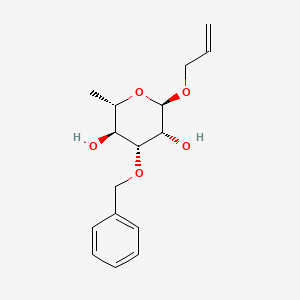
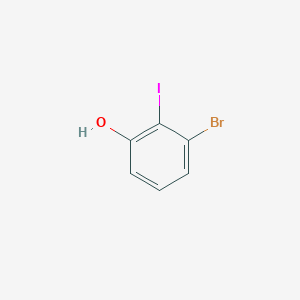
![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)
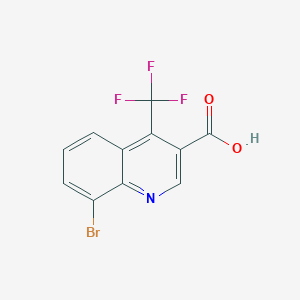
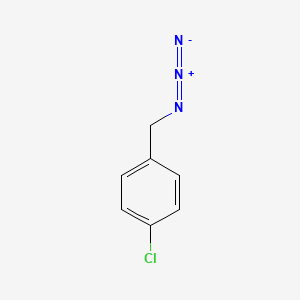
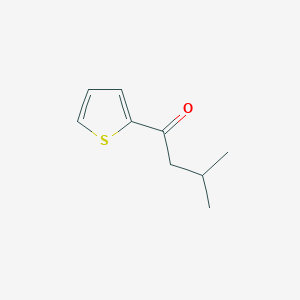

![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)

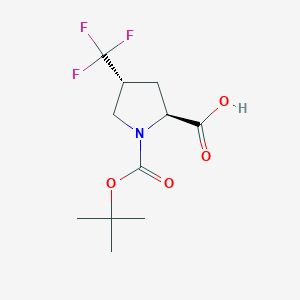
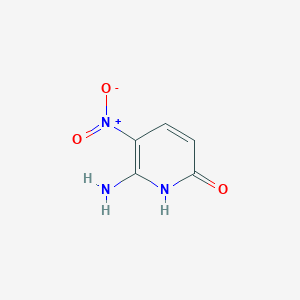
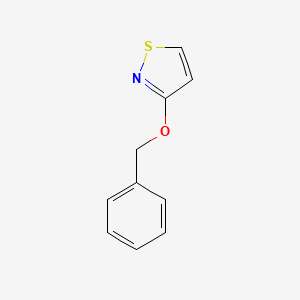
![Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1280313.png)

